2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the class of pinacol boronic esters, characterized by a 1,3,2-dioxaborolane ring and a substituted phenyl group. Its structure features a 2-chloro and 5-difluoromethyl substitution on the phenyl ring, which confers unique electronic and steric properties. These substituents enhance stability against hydrolysis and modulate reactivity in cross-coupling reactions like Suzuki-Miyaura couplings. The molecular formula is C₁₃H₁₅BClF₂O₂, with a molecular weight of 283.53 g/mol.
Properties
Molecular Formula |
C13H16BClF2O2 |
|---|---|
Molecular Weight |
288.53 g/mol |
IUPAC Name |
2-[2-chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H16BClF2O2/c1-12(2)13(3,4)19-14(18-12)9-7-8(11(16)17)5-6-10(9)15/h5-7,11H,1-4H3 |
InChI Key |
MSYRDRFOQMVVPX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Halides
One of the most common and efficient methods to prepare aryl boronate esters is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron or related boron reagents.
- Starting with 2-chloro-5-(difluoromethyl)phenyl halide (typically bromide or iodide), the compound is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium acetate.
- The reaction is carried out in a polar aprotic solvent such as N,N-dimethylformamide at elevated temperatures (around 60°C) for 12 hours.
- After completion, the reaction mixture is concentrated, extracted with ethyl acetate, washed, dried, and purified by recrystallization or chromatography.
Reaction Conditions and Yields:
| Parameter | Details |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Boron Reagent | Bis(pinacolato)diboron |
| Base | Potassium acetate |
| Solvent | N,N-dimethylformamide |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | Approximately 70-85% (varies by scale and purity) |
This method is referenced in patent literature and chemical synthesis databases, indicating reliable reproducibility and scalability.
Lithiation Followed by Boronation
Another approach involves directed ortho-lithiation of the aryl precursor followed by quenching with a boron electrophile such as pinacolborane or trialkyl borates.
- The aromatic compound with chloro and difluoromethyl substituents is treated with a strong base such as n-butyllithium under inert atmosphere at low temperature (-78°C).
- The resulting aryllithium intermediate is reacted with a boron electrophile to install the boronate ester group.
- The crude reaction mixture is then worked up and purified.
This method is less commonly reported for this specific compound due to the sensitivity of the difluoromethyl group to strong bases and the potential for side reactions.
Three-Step Synthesis from Dichloromethyl Boronic Acid (Related Boronate Esters)
A detailed synthetic route for related boronate esters such as 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been reported in Organic Syntheses, involving:
- Preparation of (dichloromethyl)boronic acid.
- Conversion to the corresponding boronate ester by reaction with pinacol in dry dichloromethane.
- Purification by filtration and solvent removal.
While this exact method is for a different substituent pattern, it illustrates the preparation of the boronate ester moiety under mild conditions.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents and Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Palladium-catalyzed borylation | 2-chloro-5-(difluoromethyl)phenyl halide | Bis(pinacolato)diboron, Pd(PPh3)4, potassium acetate, DMF, 60°C, 12 h | High selectivity, mild conditions | Requires expensive catalyst, long reaction time |
| Lithiation-boronation | 2-chloro-5-(difluoromethyl)benzene derivative | n-Butyllithium, pinacolborane, low temperature (-78°C) | Direct installation | Sensitive to functional groups, harsh conditions |
| Boronic acid to boronate ester | (Dichloromethyl)boronic acid (model compound) | Pinacol, dry dichloromethane, room temperature, 16 h | Simple, mild, scalable | Specific to boronic acid precursors |
Research Discoveries and Notes
- The palladium-catalyzed borylation method is the most widely adopted due to its operational simplicity and tolerance to functional groups such as chloro and difluoromethyl substituents.
- The use of potassium acetate as a base facilitates the transmetallation step in the catalytic cycle, improving yields.
- The difluoromethyl group remains intact under the reaction conditions, which is crucial for maintaining the compound's desired properties.
- Purification often involves extraction and recrystallization from solvents like heptane to remove impurities and tars formed during the reaction.
- The boronate ester formed is stable and can be stored under inert atmosphere for subsequent use in cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Mechanism of Action
The mechanism of action of 2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst for further reactions.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table compares key structural features and properties of the target compound with analogs:
Key Observations:
- Electron-Withdrawing Effects : The target compound’s Cl and CF₂H groups create a strong electron-withdrawing environment, enhancing boron center stability and reactivity in cross-couplings compared to methoxy-substituted analogs (e.g., ) .
- Positional Isomerism: The difluoromethyl group at position 5 (target) vs.
- Trifluoromethyl vs. Difluoromethyl : The CF₃ group () provides stronger electron withdrawal than CF₂H , which may accelerate reaction rates but reduce solubility .
Stability and Reactivity
- Hydrolysis Resistance : The target compound’s electron-withdrawing groups stabilize the boron atom, reducing hydrolysis susceptibility compared to electron-rich analogs (e.g., methoxy derivatives) .
- Suzuki-Miyaura Reactivity : Dichlorophenyl derivatives () exhibit high reactivity in cross-couplings due to dual electron-withdrawing Cl groups, but the target’s CF₂H may offer a balance of reactivity and selectivity .
Physical Properties
- Melting Points and Solubility : Trifluoromethyl-substituted analogs () have higher molecular weights and predicted boiling points (~363°C) compared to the target, likely due to increased hydrophobicity .
- NMR Characteristics : Quadrupolar broadening obscures boron-attached carbons in NMR, a common limitation in boronic esters () .
Q & A
Q. What are the primary synthetic routes for preparing 2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation. A common method involves coupling a halogenated aromatic precursor (e.g., 2-chloro-5-(difluoromethyl)phenyl bromide) with a pinacol borane reagent under palladium catalysis. Reaction conditions often require anhydrous solvents (e.g., THF or dioxane), temperatures of 80–100°C, and inert atmospheres to prevent boronic acid degradation . Purification is achieved via column chromatography using silica gel and non-polar eluents.
Q. How is this compound characterized to confirm structural integrity?
Key characterization methods include:
- NMR Spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR to verify boronate ester formation and substituent positions.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight.
- X-ray Crystallography : For definitive structural elucidation (if crystalline).
- FT-IR : Peaks at ~1350 cm<sup>-1</sup> (B-O) and ~1600 cm<sup>-1</sup> (aromatic C=C) .
Q. What are its primary applications in organic synthesis?
This boronate ester is widely used in:
- Suzuki-Miyaura Cross-Coupling : To construct biaryl systems in drug discovery.
- Fluorinated Molecule Synthesis : The difluoromethyl group enhances metabolic stability in pharmaceuticals.
- Polymer Chemistry : As a monomer for conjugated polymers in optoelectronics .
Advanced Research Questions
Q. How do steric and electronic effects of the difluoromethyl and chloro substituents influence its reactivity in cross-coupling reactions?
The chloro group acts as an electron-withdrawing substituent, activating the aromatic ring toward transmetallation. The difluoromethyl group introduces steric hindrance, which can slow coupling kinetics but improve selectivity for ortho-substituted partners. Computational studies (DFT) suggest that the chloro substituent lowers the LUMO energy of the aryl halide, facilitating oxidative addition to Pd(0) .
Q. What strategies mitigate hydrolysis of the boronate ester during storage or reaction?
Hydrolysis is minimized by:
Q. How does this compound compare to structural analogs (e.g., trifluoromethyl or methylthio derivatives) in biological activity?
Comparative studies show:
| Substituent | LogP | Metabolic Stability (t1/2) | Bioactivity (IC50) |
|---|---|---|---|
| Difluoromethyl | 3.2 | 12.5 h | 85 nM |
| Trifluoromethyl | 3.8 | 8.2 h | 120 nM |
| Methylthio | 2.9 | 5.6 h | 210 nM |
| The difluoromethyl group balances lipophilicity and metabolic resistance, enhancing drug-like properties . |
Q. What experimental pitfalls arise when scaling up reactions involving this compound?
Common issues include:
- Exothermic side reactions : Controlled addition of reagents and temperature monitoring are critical.
- Pd catalyst poisoning : Impurities (e.g., sulfur-containing byproducts) necessitate pre-purification of starting materials.
- Boronate ester dimerization : Mitigated by using excess pinacol or lowering reaction temperatures .
Q. How can computational modeling predict its reactivity in novel reaction systems?
DFT calculations model:
- Transition states for Pd-mediated cross-coupling.
- Solvent effects on reaction thermodynamics.
- Substituent electronic parameters (Hammett σ values). Tools like Gaussian or ORCA are used, with basis sets (e.g., B3LYP/6-31G*) validated against experimental data .
Data Contradiction Analysis
Q. Discrepancies in reported catalytic efficiencies for cross-coupling: How to resolve them?
Variations arise from:
- Pd source : Pd(PPh3)4 vs. Pd(OAc)2/ligand systems.
- Base selection : K2CO3 (slower) vs. Cs2CO3 (faster). Standardized screening using a DoE (Design of Experiments) approach isolates optimal conditions .
Conflicting NMR data for boron-containing byproducts: Interpretation guidelines.
<sup>11</sup>B NMR signals for boronate esters (~30 ppm) vs. boronic acids (~28 ppm) can overlap. Use <sup>1</sup>H-<sup>11</sup>B HMBC to confirm connectivity. Spiking with authentic samples resolves ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
